molecular formula C6H11IOS B6170536 2-(iodomethyl)-2-methyl-1,4-oxathiane CAS No. 2418733-64-7

2-(iodomethyl)-2-methyl-1,4-oxathiane

Cat. No.: B6170536
CAS No.: 2418733-64-7
M. Wt: 258.1
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Description

2-(Iodomethyl)-2-methyl-1,4-oxathiane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur and oxygen atoms in a six-membered ring. The presence of an iodomethyl group and a methyl group on the oxathiane ring makes this compound unique and interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-2-methyl-1,4-oxathiane typically involves the reaction of 2-methyl-1,4-oxathiane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the substitution of the hydrogen atom on the oxathiane ring with an iodomethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2-methyl-1,4-oxathiane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols.

    Substitution: Azides, amines, and thiols derivatives.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-2-methyl-1,4-oxathiane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack . The compound can also participate in oxidation and reduction reactions, contributing to its versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2-methyl-1,4-oxathiane
  • 2-(Bromomethyl)-2-methyl-1,4-oxathiane
  • 2-(Fluoromethyl)-2-methyl-1,4-oxathiane

Uniqueness

2-(Iodomethyl)-2-methyl-1,4-oxathiane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make the iodomethyl group more reactive in nucleophilic substitution reactions, providing access to a broader range of chemical transformations .

Properties

CAS No.

2418733-64-7

Molecular Formula

C6H11IOS

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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